molecular formula C23H30BNO3 B2721436 Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 1147530-76-4

Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B2721436
CAS No.: 1147530-76-4
M. Wt: 379.31
InChI Key: XZLWJBORFAPQRA-UHFFFAOYSA-N
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Description

The compound "Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-" features a benzamide core substituted with a tert-butyl (1,1-dimethylethyl) group at the para position and a phenylboronate ester moiety at the meta position. The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl bond formation .

Properties

IUPAC Name

4-tert-butyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BNO3/c1-21(2,3)17-13-11-16(12-14-17)20(26)25-19-10-8-9-18(15-19)24-27-22(4,5)23(6,7)28-24/h8-15H,1-7H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLWJBORFAPQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is its potential as an antiviral agent. Research indicates that benzamide derivatives can act as inhibitors of viral entry mechanisms. For instance, a study highlighted the effectiveness of aminomethylbenzamides as potent inhibitors against filoviruses such as Ebola and Marburg viruses. These compounds demonstrated significant antiviral activity with effective concentrations (EC50 values) below 10 μM against both viruses . The structure-activity relationship (SAR) studies conducted on these compounds revealed that modifications to the benzamide scaffold could enhance selectivity and potency against viral targets.

Drug Development

The compound's unique structural features make it a candidate for further optimization in drug development. The presence of the dioxaborolane moiety is particularly noteworthy as it may enhance the compound's pharmacokinetic properties. Dioxaborolane derivatives are known for their stability and ability to form complexes with various biomolecules, which could improve drug efficacy and reduce side effects .

Synthetic Chemistry

Benzamide derivatives are also valuable in synthetic chemistry. The synthesis of complex organic molecules often employs benzamide scaffolds due to their versatility in forming various functional groups through chemical reactions. The compound can serve as a building block in the synthesis of more complex pharmaceuticals or agrochemicals .

Case Study 1: Ebola Virus Inhibition

A series of studies focused on aminomethylbenzamides demonstrated their potential as inhibitors of Ebola virus entry. Compounds derived from the benzamide structure were shown to possess low cytotoxicity while maintaining high antiviral activity (EC50 values < 1 μM). This suggests that benzamide derivatives could be developed into therapeutic agents for viral infections .

Case Study 2: Structure-Activity Relationship Optimization

Research into the SAR of benzamide derivatives has led to the identification of key modifications that enhance antiviral potency. For example, specific substitutions on the amide group have been linked to improved selectivity against viral targets while minimizing off-target effects .

Data Tables

Application Area Description Key Findings
Antiviral ActivityInhibition of filovirus entryEC50 < 10 μM against Ebola and Marburg viruses
Drug DevelopmentPotential for therapeutic optimizationEnhancements in pharmacokinetics due to dioxaborolane structure
Synthetic ChemistryVersatile building block for organic synthesisUseful in constructing complex organic molecules

Mechanism of Action

The compound exerts its effects through its boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems where it can modulate enzyme activities or bind to specific molecular targets. The molecular pathways involved include enzyme inhibition or activation, depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Applications/Reactivity
Target Compound: 4-(tert-butyl)-N-[3-boronophenyl]benzamide 4-tert-butyl, 3-boronate C₂₃H₂₉BNO₃* ~397.3† Suzuki coupling, medicinal chemistry‡
2-Fluoro-N-methyl-4-boronophenylbenzamide (CAS 1221188-97-1) 2-fluoro, N-methyl, 4-boronate C₁₄H₁₉BFNO₃ 279.11 Cross-coupling; electronic modulation
3-Chloro-N,N-dimethyl-4-boronophenylbenzamide (CAS 1610372-97-8) 3-chloro, N,N-dimethyl, 4-boronate C₁₆H₂₂BClNO₃ 336.61 Steric hindrance; potential drug design
N-(2-Dimethylaminoethyl)-4-boronophenylbenzamide 4-boronate, N-(2-dimethylaminoethyl) C₁₈H₂₈BN₂O₃ 337.24 Enhanced solubility; targeted therapies
N-(4-Boronophenyl)acetamide () 4-boronate, N-acetyl C₁₃H₁₈BNO₃ 247.10 Catalytic borylation studies

*Inferred from structural analogs. †Calculated based on similar compounds. ‡Inferred from , where boronate esters enable ROS-responsive drug delivery.

Key Structural Differences :

  • Substituent Position : The target compound’s tert-butyl group at the benzamide’s para position distinguishes it from analogs like the 2-fluoro derivative (CAS 1221188-97-1), where electronic effects from fluorine enhance electrophilicity .
  • Boronate Placement: Unlike N-(4-boronophenyl)acetamide (), which has the boronate at the para position, the target’s meta substitution may alter regioselectivity in coupling reactions.

Biological Activity

Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] is notable for its potential applications in pharmacology and agriculture. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H30BNO3
  • Molecular Weight : 379.3 g/mol
  • Density : Not specified
  • Boiling Point : Not specified

Synthesis and Structure

The synthesis of this compound involves the incorporation of a dioxaborolane moiety into the benzamide structure. Dioxaborolanes are known for their stability and ability to form complexes with various biological targets. The synthetic route typically includes the reaction of appropriate boron compounds with substituted benzamides under controlled conditions to yield the desired product.

Antifungal Activity

Recent studies have highlighted the antifungal properties of benzamide derivatives. For instance, compounds structurally similar to the target compound exhibited significant inhibitory effects against various fungal strains:

CompoundTarget FungusInhibition Rate (%)EC50 (µg/mL)
13aSclerotinia sclerotiorum75.014.19
13bBotrytis cinerea72.215.4
13cFusarium oxysporum69.418.8

These results indicate that the presence of electron-withdrawing groups enhances the antifungal activity of benzamide derivatives .

The biological activity of benzamide derivatives can be attributed to their ability to interact with specific enzymes or receptors involved in fungal growth and proliferation. The dioxaborolane group may facilitate binding to target sites through hydrogen bonding and hydrophobic interactions.

Case Studies

  • Inhibition of Fungal Growth : A study demonstrated that a related benzamide derivative showed a significant reduction in fungal biomass when tested against Sclerotinia sclerotiorum. The compound's EC50 value was determined to be notably lower than that of existing fungicides like quinoxyfen .
  • Antitumor Potential : Another investigation into structurally similar compounds revealed that certain benzamides exhibited cytotoxic effects against cancer cell lines by inducing apoptosis through the modulation of signaling pathways associated with cell survival .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The presence of the tert-butyl group can influence the site of substitution due to its steric effects.

Hydrolysis

Hydrolysis reactions can occur at the amide bond, potentially leading to the cleavage of the benzamide moiety. This reaction is typically catalyzed by acids or bases and can be influenced by the substituents on the benzamide ring.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in this compound can participate in such reactions, allowing for the synthesis of complex molecules.

Reaction Conditions and Catalysts

The conditions under which these reactions occur can significantly affect their outcomes. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base.

Reaction TypeConditionsCatalysts
Electrophilic Aromatic SubstitutionAcidic conditions, elevated temperaturesNo catalyst required
HydrolysisAcidic or basic conditions, elevated temperaturesAcid or base
Suzuki-Miyaura Cross-CouplingPalladium catalyst, base, solvent like dioxane or toluenePd(PPh3)4 or similar

Site-Selective C–H Borylation

C–H borylation reactions involve the direct functionalization of C–H bonds with boron-containing groups. This reaction can be site-selective, depending on the catalyst and reaction conditions. For example, iridium-based catalysts can facilitate meta-selective borylation of benzamides, influenced by steric hindrance and the choice of solvent .

Q & A

Q. What are the standard synthetic routes for preparing this benzamide derivative, and which coupling methods are most effective?

The compound is typically synthesized via amide bond formation followed by Suzuki-Miyaura cross-coupling to introduce the boronate ester group. For the amide step, carbodiimide-mediated coupling (e.g., EDC/HCl) is common, as seen in similar benzamide syntheses . The boronate moiety is introduced using palladium-catalyzed Suzuki reactions with bis(pinacolato)diboron, requiring anhydrous conditions and ligands like Pd(dppf)Cl₂ .

Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield
Amide formationEDC, DMAPCH₃CN/WaterRT, 72 h~75%
Suzuki couplingPd(dppf)Cl₂, KOAcDioxane80–100°C85–90%

Q. How should researchers characterize this compound to confirm its structure?

Use ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.3 ppm for 9H singlet) and the benzamide carbonyl (δ ~167 ppm). The dioxaborolan ring shows distinct peaks at δ ~1.3 ppm (12H, pinacol methyls) in ¹H NMR and δ ~25 ppm (B-O) in ¹³C NMR . IR spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

Q. What purification strategies are recommended for this compound?

After synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) or crystallization from methanol/water (4:1) . For boronate-containing intermediates, ensure inert atmospheres to prevent hydrolysis.

Q. How stable is this compound under typical storage conditions?

The boronate ester is sensitive to moisture and protic solvents. Store under argon at –20°C in anhydrous DMSO or THF. Decomposition via hydrolysis can generate arylboronic acids, detectable by LC-MS .

Advanced Questions

Q. How can researchers troubleshoot low yields in Suzuki-Miyaura coupling steps?

Common issues include catalyst poisoning (use degassed solvents) or substrate steric hindrance . Optimize ligand choice (e.g., SPhos for bulky substrates) and adjust Pd loading (1–5 mol%). Pre-activation of the boronic ester with K₂CO₃ may improve coupling efficiency .

Catalyst Comparison :

CatalystLigandYield (%)Conditions
Pd(OAc)₂XPhos72100°C, 12 h
Pd(dppf)Cl₂None8980°C, 6 h

Q. What analytical methods are suitable for identifying byproducts from incomplete coupling reactions?

Use LC-HRMS to detect unreacted aryl halides or hydrolyzed boronic acids. 19F NMR (if fluorinated precursors are used) or HPLC-DAD with C18 columns can resolve polar byproducts . For mechanistic insights, conduct kinetic studies under varying temperatures and catalyst loads .

Q. How can computational modeling aid in predicting this compound’s reactivity?

DFT calculations (e.g., Gaussian 09) can model transition states for Suzuki coupling, identifying steric clashes between the tert-butyl group and palladium intermediates. Solvent effects (e.g., dioxane vs. THF) on reaction energy profiles can also be simulated .

Q. What strategies are recommended for evaluating this compound’s potential as a kinase inhibitor?

Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify targets. Use surface plasmon resonance (SPR) to measure binding affinity. Compare with structurally similar inhibitors (e.g., N-(3-(dioxaborolan)phenyl)acetamide derivatives) to establish SAR .

Example Biological Data :

KinaseIC₅₀ (nM)Selectivity Index
GSK-3β1201.0
ROCK-1>10,000N/A

Q. How can researchers address discrepancies in reported synthetic yields for similar compounds?

Variability often stems from substrate purity or moisture content . Replicate procedures with rigorously dried solvents and substrates. Use in situ IR to monitor reaction progress and identify side reactions (e.g., protodeboronation) .

Methodological Notes

  • Contradictions : reports higher yields with Pd(dppf)Cl₂, while other studies use Pd(OAc)₂; systematic evaluation is advised.
  • Advanced Tools : Incorporate kinetic isotope effects (KIEs) or isotopic labeling (e.g., ¹⁰B NMR) to probe reaction mechanisms .

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